

A Technical Guide to the Biological Activity of Furan-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-furoate*

Cat. No.: *B051663*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan-3-carboxylate scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of furan-3-carboxylate derivatives. Structured to serve as a comprehensive resource, this document synthesizes current knowledge on their antimicrobial, anticancer, and anti-inflammatory activities, among others. We delve into the molecular mechanisms of action, supported by quantitative data, and provide detailed, field-proven experimental protocols for the biological evaluation of these compounds. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of this promising class of molecules, ultimately accelerating the journey from synthesis to therapeutic application.

Introduction: The Furan-3-Carboxylate Core in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the furan ring is a recurring structural feature.^[1] Specifically, derivatives of furan-3-carboxylic acid have garnered significant attention due to their versatile chemical reactivity and their capacity to interact with a wide range of biological targets.^{[2][3]} This structural framework

is present in numerous natural and synthetic compounds that exhibit potent and varied pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[\[4\]](#)[\[5\]](#)

The adaptability of the furan-3-carboxylate nucleus allows for strategic structural modifications, which can significantly influence the molecule's pharmacokinetic profile and binding affinity to target receptors.[\[1\]](#) This guide will systematically dissect the major biological activities associated with these derivatives, elucidate their underlying mechanisms of action, and provide standardized protocols for their evaluation, thereby offering a holistic view for researchers in the field.

The Spectrum of Biological Activities

Furan-3-carboxylate derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a focal point in the quest for novel therapeutic agents.

Antimicrobial Activity

The rise of microbial resistance necessitates the discovery of new antimicrobial agents.[\[6\]](#) Furan-3-carboxylate derivatives have shown significant promise in this area, exhibiting activity against a wide range of pathogens.

- **Antibacterial and Antifungal Effects:** Numerous studies have documented the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[7\]](#)[\[8\]](#) For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against *Candida albicans*, *Escherichia coli*, and *Staphylococcus aureus* at concentrations of 64 µg/mL.[\[8\]](#) The introduction of different substituents to the furan ring can modulate this activity, highlighting the importance of structure-activity relationship (SAR) studies.[\[2\]](#)
- **Mechanism of Action: Enzyme Inhibition:** A key mechanism for the antifungal activity of some furan carboxylate derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[\[9\]](#) By inhibiting SDH, these compounds disrupt cellular respiration, leading to fungal cell death.[\[10\]](#)[\[11\]](#) This targeted disruption of a validated fungal enzyme underscores the therapeutic potential of these derivatives.

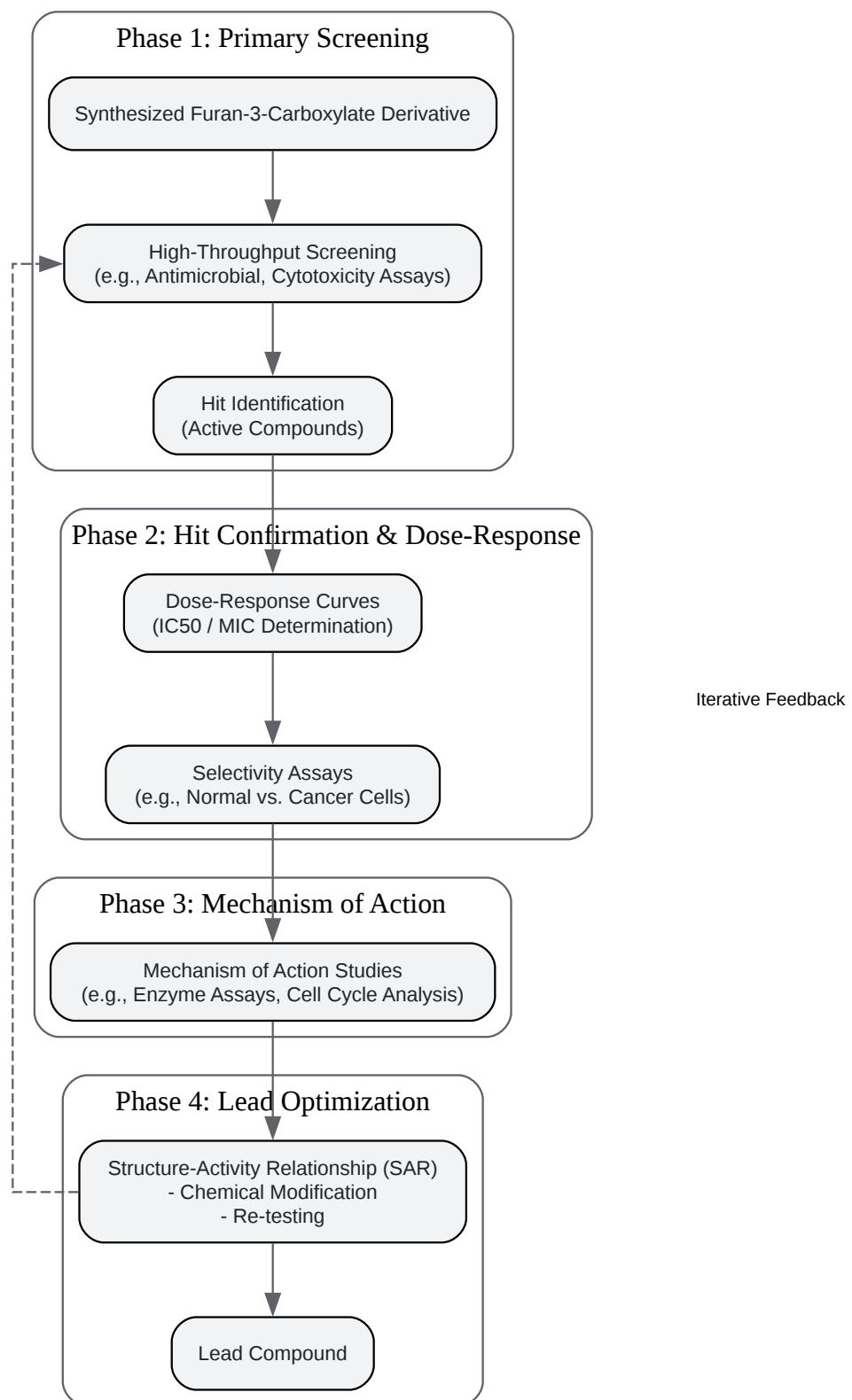
Anticancer Activity

The fight against cancer is a primary focus of modern drug discovery, and furan-containing compounds are actively being investigated for their cytotoxic potential.^[2] Furan-3-carboxylate derivatives have been shown to inhibit the proliferation of a variety of cancer cell lines.

- **Cytotoxicity and Cell Line Specificity:** Studies have reported the anti-proliferative effects of these derivatives against cervical (HeLa), colorectal (SW620), and lung (A549) cancer cell lines.^{[12][13]} For example, certain novel furan derivatives exhibited IC₅₀ values ranging from 0.08 to 8.79 μ M in HeLa cells.^[12]
- **Mechanisms of Action:** The anticancer effects of furan-3-carboxylate derivatives are mediated through several molecular mechanisms:
 - **Enzyme Inhibition:** A notable mechanism is the inhibition of ATP-citrate lyase (ACL), an enzyme upregulated in many cancers that is crucial for the synthesis of cytosolic acetyl-CoA required for lipid biosynthesis.^{[14][15]} Certain furan carboxylate derivatives have been identified as novel ACL inhibitors, with the most potent showing an IC₅₀ value of 4.1 μ M.^[14]
 - **Signaling Pathway Modulation:** Some derivatives have been shown to suppress critical cancer-promoting signaling pathways. For instance, potent compounds have been found to promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and growth that is frequently over-activated in cancer.^{[12][16][17]}
 - **Cell Cycle Arrest and Apoptosis:** Furan derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.^{[18][19]} This is often followed by the induction of apoptosis (programmed cell death), a key goal of cancer therapy.^[20]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Furan derivatives have been recognized for their anti-inflammatory properties.^{[5][21][22]} Natural furan fatty acids, for example, have demonstrated potent anti-inflammatory effects in animal models of arthritis, which are linked to their strong antioxidant and radical-scavenging abilities.^[4] These


compounds can modulate inflammatory pathways by suppressing the production of inflammatory mediators and regulating the expression of key signaling molecules.[4]

Methodologies for Biological Evaluation

A systematic and rigorous evaluation of biological activity is paramount in drug discovery. The following section outlines a logical workflow and detailed protocols for assessing the therapeutic potential of newly synthesized furan-3-carboxylate derivatives.

General Screening Workflow

The evaluation of a novel compound typically follows a phased approach, moving from broad initial screens to more specific and complex assays. This workflow is designed to efficiently identify promising "hits" and advance them toward "lead" compounds.

[Click to download full resolution via product page](#)

General Experimental Workflow for Biological Activity Screening.

Experimental Protocols

The following protocols are foundational for characterizing the biological activity of furan-3-carboxylate derivatives. The causality behind these choices lies in establishing a robust, reproducible, and quantitative understanding of a compound's effect at the cellular and molecular level.

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[\[23\]](#)[\[24\]](#) It provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

- **Preparation of Compound Stock:** Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- **Preparation of Microtiter Plate:** Add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.[\[24\]](#)
- **Serial Dilution:** Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last dilution well.[\[25\]](#)
- **Inoculum Preparation:** Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in the broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells (which contain only broth). This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.
- **Controls:** Include a positive control (microbe, no compound) and a negative/sterility control (broth, no microbe).

- Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours. [25]
- Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [23]

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [26][27] It is a robust and widely used method to quantify the effect of a compound on cell survival and determine its IC50 value (the concentration that inhibits cell growth by 50%). [9]

Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the furan-3-carboxylate derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator. [28]
- MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals. [29]
- Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

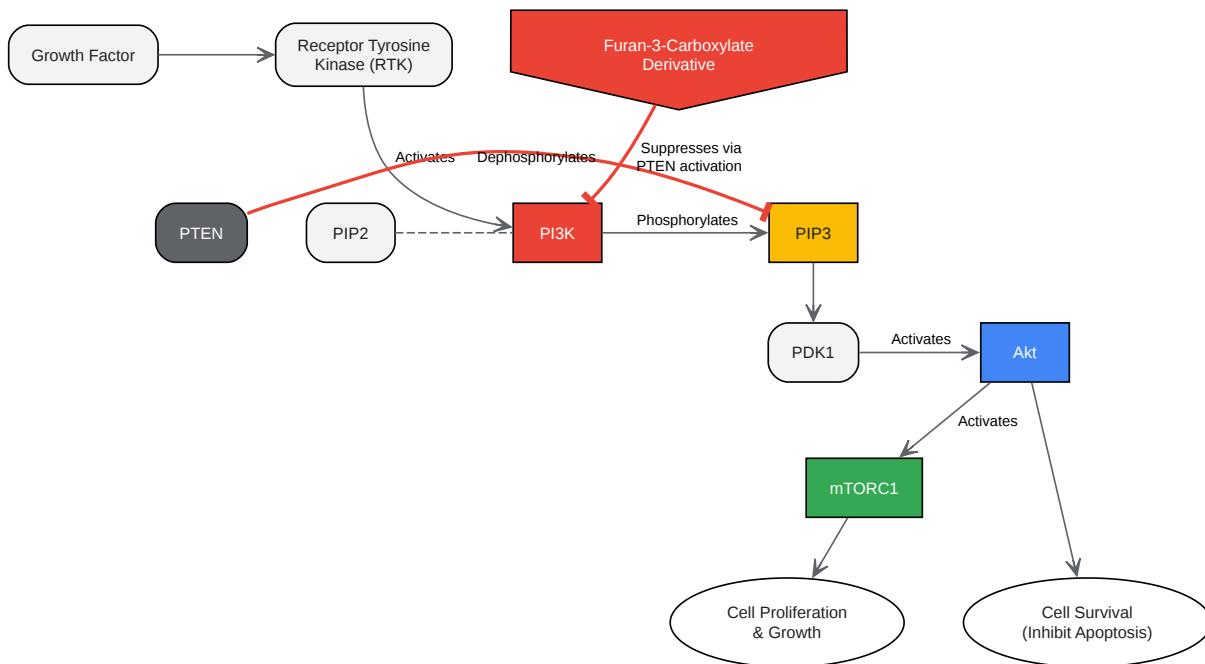
Rationale: To understand if a compound's cytotoxic effect is due to interference with cell division, cell cycle analysis is performed. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[\[30\]](#)

Step-by-Step Methodology:

- Cell Treatment: Culture cells in 6-well plates and treat them with the test compound (typically at its IC50 concentration) for a defined period (e.g., 24 or 48 hours).
- Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
- Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice. [\[31\]](#) Fixation permeabilizes the cells, allowing the dye to enter.
- Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[\[31\]](#) RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
- Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI.
- Data Interpretation: The resulting data is displayed as a histogram. Cells in the G0/G1 phase have a 2n DNA content, while cells in the G2/M phase have a 4n DNA content. Cells in the S phase, actively synthesizing DNA, will have a DNA content between 2n and 4n.[\[32\]](#) An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.

Data Synthesis and Mechanistic Insights

Effective drug development relies on synthesizing quantitative data to build a clear picture of a compound's activity and mechanism.


Quantitative Biological Activity Data

Summarizing data in a tabular format allows for rapid comparison and identification of promising candidates.

Compound Class	Biological Activity	Target/Assay	Potency (IC50/MIC)	Reference(s)
Furan Carboxylate Derivative	Anticancer	ATP-Citrate Lyase (ACL)	4.1 μ M	[14]
Furan-1,3,4-oxadiazole Carboxamide	Antifungal	Sclerotinia sclerotiorum	99.3% Inhibition @ 50 mg/L	[9]
Thiophene/Furan Carboxamide	Antifungal	Succinate Dehydrogenase (SDH)	$1.01 \pm 0.21 \mu$ M	[9]
Furan Derivative	Anticancer	HeLa Cells	0.08 - 8.79 μ M	[12]
3-Aryl-3-(furan-2-yl)propanoic Acid	Antibacterial	E. coli / S. aureus	Active @ 64 μ g/mL	[8]

Visualizing Mechanisms of Action

Understanding how a compound works at a molecular level is critical. For many furan-3-carboxylate derivatives with anticancer activity, a key mechanism involves the inhibition of signaling pathways that drive cell survival and proliferation, such as the PI3K/Akt pathway.

[Click to download full resolution via product page](#)

Inhibition of the PI3K/Akt Pathway by Furan Derivatives.[12][16]

Conclusion and Future Perspectives

Furan-3-carboxylate derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications provides a strong foundation for continued research. The ability to systematically modify the core structure allows for fine-tuning of biological activity, offering a clear path for lead optimization.

Future research should focus on several key areas:

- Elucidation of Novel Mechanisms: While significant progress has been made, the precise molecular targets for many derivatives remain to be fully characterized.
- Improving Selectivity: A critical challenge in drug development is maximizing efficacy while minimizing off-target effects. SAR studies should prioritize modifications that enhance selectivity for the intended biological target (e.g., cancer cells over healthy cells).
- In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

By leveraging the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the furan-3-carboxylate scaffold.

References

- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. *Nature Reviews Drug Discovery*, 4(12), 988-1004. [\[Link\]](#)
- Wikipedia. (2023). PI3K/AKT/mTOR pathway.
- Carnevale, J., & Papa, S. (2023).
- Patsnap. (2024). What are SDH2 inhibitors and how do they work?
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. *Current protocols in molecular biology*, 111, 28.6.1–28.6.11. [\[Link\]](#)
- Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. *Frontiers in Oncology*, 12, 814034. [\[Link\]](#)
- Mercier, J., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of *Legionella pneumophila* to clinically relevant antimicrobials. *Access Microbiology*, 4(5), 000361. [\[Link\]](#)
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. *International Journal of Molecular Sciences*, 24(4), 3959. [\[Link\]](#)

- Bénit, P., Kahn, A., et al. (2019). Evolutionarily conserved susceptibility of the mitochondrial respiratory chain to SDHI pesticides and its consequence on the impact of SDHIs on human cultured cells. *PLoS one*, 14(11), e0224132. [\[Link\]](#)
- Clinical and Laboratory Standards Institute. (2011). *Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline*.
- Hancock, R. E. W. (2000). *MIC Determination By Microtitre Broth Dilution Method*. Hancock Lab.
- Wikipedia. (2023). Succinate dehydrogenase.
- Bio-Rad. (n.d.). *Proliferation & Cell Cycle - Flow Cytometry Guide*.
- Bio-protocol. (2018). *Broth microdilution susceptibility testing*.
- UWCCC Flow Cytometry Laboratory. (2017). *Cell Cycle Analysis*.
- Protocols.io. (2023). *Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method*.
- Biocompare. (2020). *Cell Cycle Analysis with Flow Cytometry*.
- Jernigan, F. E., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. *Bioorganic & Medicinal Chemistry Letters*, 27(4), 945-951. [\[Link\]](#)
- Semantic Scholar. (n.d.). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening.
- Gholivand, S., & Khodadadi, A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. *Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry*, 19(2), 112-121. [\[Link\]](#)
- Kumar, A., & Singh, P. (2024). Furan: A Promising Scaffold for Biological Activity. *International Journal of Scientific Research in Science and Technology*, 11(1), 438-448. [\[Link\]](#)
- Verma, A., et al. (2011). Synthesis and biological activities of furan derivatives. *International Journal of Research in Pharmaceutical and Biomedical Sciences*, 2(4), 1461-1467. [\[Link\]](#)
- Meotti, F. C., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. *Bioorganic & Medicinal Chemistry*, 15(5), 1947-1958. [\[Link\]](#)
- Verma, A. (2011).
- World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives.
- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. *Alqalam Journal of Medical and Applied Sciences*, 6(1), 194-203. [\[Link\]](#)
- ResearchGate. (n.d.). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity.

- Kalyaev, M. V., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. *Molecules*, 25(23), 5556. [\[Link\]](#)
- Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. *Letters in Drug Design & Discovery*, 17(7), 867-878. [\[Link\]](#)
- Zhang, T., et al. (2011). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. *Bioorganic & Medicinal Chemistry Letters*, 21(11), 3381-3383. [\[Link\]](#)
- ResearchGate. (2024). The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives.
- MDPI. (2023). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means.
- Pal, P. (2022).
- MDPI. (2024). Multi-Component Syntheses of Spiro[furan-2,3'-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts.
- Salehi, B., et al. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. *International Journal of Molecular Sciences*, 21(15), 5438. [\[Link\]](#)
- Sati, N., & Joshi, S. (2021). Furanocoumarins in anticancer therapy - For and against. *Phytomedicine*, 83, 153479. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. | Semantic Scholar [semanticscholar.org]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Furanocoumarins in anticancer therapy - For and against - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pharmacological activity of furan derivatives [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. protocols.io [protocols.io]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. broadpharm.com [broadpharm.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. clyte.tech [clyte.tech]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. cancer.wisc.edu [cancer.wisc.edu]
- 32. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Biological Activity of Furan-3-Carboxylate Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051663#biological-activity-of-furan-3-carboxylate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com